N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide
Description
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is a benzothiazole-derived compound characterized by a central 6-methylbenzothiazole core linked to a phenyl group via an amide bond. The propanamide chain terminates in a phenoxy substituent, conferring distinct physicochemical properties. Benzothiazoles are widely explored in medicinal chemistry due to their bioactivity, including kinase inhibition, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-16-7-12-20-21(15-16)28-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-27-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGXUGVEKBEFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution on the Phenyl Ring: The 6-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzothiazole.
Formation of the Propanamide Linker: The final step involves the reaction of the substituted benzothiazole with 3-phenoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the amide bond, converting it to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is used as a building block for synthesizing more complex molecules. Its benzothiazole core is a versatile scaffold for developing new compounds with potential biological activities.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Propanamide Chain
The phenoxy group in the target compound distinguishes it from analogs with alternative substituents:
- This modification may improve metabolic stability but reduce solubility due to higher lipophilicity .
- Triazole-sulfanyl acetamide (): The triazole-thioether substituent introduces hydrogen-bonding capacity and sulfur-mediated interactions (e.g., with cysteine residues). The molecular formula (C21H21N5OS2) suggests enhanced rigidity compared to the target compound’s flexible phenoxy chain .
Benzothiazole Core Modifications
- Trifluoromethylbenzothiazole derivatives () : Substituting the 6-methyl group with trifluoromethyl (e.g., in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) enhances electronegativity and metabolic resistance, commonly exploited in kinase inhibitors .
- Nitrobenzothiazole carbamoyl () : Compounds like Cpd E (6-nitro-1,3-benzothiazol-2-yl)carbamoyl exhibit nitro groups that may act as Michael acceptors, enabling covalent binding to thiols in enzymes like phosphatases .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituent Features | Potential Bioactivity | References |
|---|---|---|---|---|
| N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide | C23H19N2O2S (estimated) | Phenoxy propanamide | Kinase inhibition, antimicrobial | N/A |
| N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-isoindole)propanamide | C24H17N3O4S | Nitro-1,3-dioxo-isoindole | Enzyme inhibition (e.g., proteases) | |
| N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-isopropyl-triazol)sulfanyl]acetamide | C21H21N5OS2 | Triazole-sulfanyl acetamide | Antimicrobial, kinase modulation | |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | C16H11F3N2OS | Trifluoromethyl benzothiazole | JNK/kinase inhibition | |
| Cpd E (6-Nitro-1,3-benzothiazol-2-yl)carbamoyl | C14H10N3O3S | Nitrobenzothiazole-carbamoyl | Phosphatase inhibition |
Discussion of Research Findings
- Electron-Donating vs. Withdrawing Groups: Phenoxy (electron-donating) substituents may favor interactions with hydrophobic pockets, while nitro or trifluoromethyl groups (electron-withdrawing) enhance binding to polar active sites .
- Sulfur-Containing Moieties : Thioether () and thiazolo-triazole () groups improve binding to metal ions or cysteine residues, critical in protease or kinase inhibition .
- Steric Effects : Bulky substituents (e.g., chlorophenyl in ) may limit off-target interactions but reduce membrane permeability .
Notes
- Synthesis: The target compound’s synthesis could follow protocols similar to (e.g., coupling 4-(6-methylbenzothiazol-2-yl)aniline with 3-phenoxypropanoic acid derivatives).
- Biological Evaluation : Prioritize assays for kinase inhibition (e.g., JNK, EGFR) and cytotoxicity profiling against cancer cell lines, leveraging structural parallels with and .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H26N2O2S
- Molecular Weight : 430.56 g/mol
- CAS Number : 304892-54-4
Anticonvulsant Activity
Research has demonstrated that compounds containing the benzothiazole moiety exhibit significant anticonvulsant properties. In particular, studies on related compounds have shown efficacy in models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, a series of benzothiazole derivatives were evaluated for their anticonvulsant activity, revealing that many compounds effectively decreased seizure activity without notable neurotoxicity or liver toxicity .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50) |
|---|---|---|---|
| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[1,3]... | 9.85 | 12 | 42.8 |
| This compound | TBD | TBD | TBD |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems involved in seizure regulation, potentially modulating GABAergic and glutamatergic pathways. The benzothiazole structure is known to influence ion channel activity and receptor binding, which could contribute to its anticonvulsant effects .
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of any new pharmacological agent. In studies involving similar benzothiazole derivatives, no significant neurotoxic effects were observed at therapeutic doses. The compounds were evaluated using the rotorod test to assess motor coordination and neurotoxicity, indicating a favorable safety margin .
Q & A
Q. What are the key structural features of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide, and how do they influence its biological activity?
The compound contains a benzothiazole core with a 6-methyl substituent, a phenyl group at the 4-position, and a 3-phenoxypropanamide side chain. The benzothiazole moiety is critical for π-π stacking interactions with biological targets, while the methyl group enhances lipophilicity, potentially improving membrane permeability. The phenoxypropanamide chain may contribute to hydrogen bonding with enzymes or receptors, as seen in analogs with similar substituents . Structural characterization via NMR and mass spectrometry is essential to confirm regiochemistry and purity, as minor structural deviations can drastically alter bioactivity .
Q. What synthetic methodologies are typically used to prepare this compound?
Synthesis involves multi-step reactions:
- Step 1: Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl in ethanol) .
- Step 2: Coupling of the benzothiazole intermediate with 3-phenoxypropanoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Yields are optimized by controlling temperature (60–80°C) and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC: Purity assessment (>95% is standard for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the final coupling step?
Low yields often arise from steric hindrance at the phenyl-amide junction. Strategies include:
- Using coupling agents like HATU or EDCI to activate the carboxylic acid group .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to dichloromethane .
- Temperature modulation: Reactions performed at 0–5°C reduce side-product formation . Parallel microscale experiments with varying conditions (e.g., solvent, catalyst) can identify optimal parameters .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be reconciled?
Discrepancies may stem from metabolic instability or poor pharmacokinetics. To address this:
- Conduct metabolic profiling using liver microsomes to identify degradation pathways .
- Modify the phenoxypropanamide side chain with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
- Use pharmacokinetic modeling to adjust dosing regimens in animal studies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Comparative SAR: Synthesize derivatives with variations in the benzothiazole methyl group (e.g., 6-ethyl, 6-fluoro) and assess changes in IC₅₀ values against target enzymes .
- Computational docking: Predict binding affinities for the parent compound and analogs using molecular dynamics simulations (e.g., AutoDock Vina) .
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors/donors via 3D-QSAR models .
Q. How can researchers address solubility challenges in biological assays?
Low aqueous solubility is common due to the hydrophobic benzothiazole core. Solutions include:
- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility .
Data Contradiction and Validation
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
Variability may arise from cell-specific uptake mechanisms or genetic differences (e.g., overexpression of efflux pumps). To validate:
- Perform ATP-based viability assays alongside flow cytometry to distinguish cytostatic vs. cytotoxic effects .
- Measure intracellular compound concentrations via LC-MS to correlate exposure with activity .
- Use isogenic cell lines (e.g., with/without ABC transporter knockouts) to assess transport-mediated resistance .
Q. What methods confirm target engagement in enzyme inhibition studies?
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) between the compound and purified enzyme .
- Cellular thermal shift assays (CETSA): Monitor stabilization of the target protein upon compound binding in live cells .
- Competitive ELISA: Validate displacement of a known inhibitor from the enzyme active site .
Comparative and Mechanistic Analysis
Q. How does this compound compare structurally and functionally to its closest analogs?
Key analogs include:
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide: Lacks the benzothiazole oxygen, reducing π-stacking capacity and bioactivity .
- N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide: Methoxy group enhances solubility but decreases metabolic stability .
Bioactivity comparisons require standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What mechanistic insights can be gained from studying off-target effects?
Off-target profiling via kinome-wide screens (e.g., KinomeScan) identifies unintended kinase inhibition, guiding structural refinements . For example, reducing planarity of the benzothiazole ring may minimize interactions with unrelated ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
